Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Catalog No.
S13539014
CAS No.
M.F
C16H18BrNO3
M. Wt
352.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihyd...

Product Name

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

IUPAC Name

ethyl 7-bromo-8-methyl-4-oxo-1-propan-2-ylquinoline-3-carboxylate

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

InChI

InChI=1S/C16H18BrNO3/c1-5-21-16(20)12-8-18(9(2)3)14-10(4)13(17)7-6-11(14)15(12)19/h6-9H,5H2,1-4H3

InChI Key

DHNYXHIRIBAXQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Br)C(C)C

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinolines. Its molecular formula is C16H18BrNO3C_{16}H_{18}BrNO_3, and it has a molecular weight of approximately 352.22 g/mol. The compound features a bromo substituent at the 7-position, an isopropyl group at the 1-position, and a methyl group at the 8-position of the quinoline ring. The presence of a carboxylate group at the 3-position contributes to its chemical reactivity and biological activity.

Typical for quinoline derivatives, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the synthesis of more complex derivatives.
  • Reduction Reactions: The carbonyl group in the oxo position can be reduced to form alcohols or other functional groups.
  • Condensation Reactions: The carboxylate can participate in condensation reactions with amines or alcohols, leading to the formation of esters or amides.

These reactions are significant for further modifying the compound for research or therapeutic purposes.

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits notable biological activities, particularly as an antibacterial agent. It serves as an intermediate in the synthesis of ozenoxacin, a topical antibiotic approved by the FDA for treating bacterial infections such as impetigo. Ozenoxacin shows efficacy against bacteria resistant to conventional antibiotics, making this compound a vital component in developing new antimicrobial therapies .

The synthesis of ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps:

  • Formation of the Quinoline Skeleton: This may involve cyclization reactions starting from appropriate precursors containing both aromatic and aliphatic functionalities.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination methods.
  • Isopropylation and Methylation: These steps involve alkylation reactions where isopropyl and methyl groups are introduced at specific positions on the quinoline ring.
  • Carboxylation: Finally, the carboxylic acid functionality is introduced through carboxylation reactions.

These methods are crucial for producing this compound in sufficient yield and purity for research applications.

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications:

  • Pharmaceutical Development: As a precursor for ozenoxacin, it plays a critical role in developing new antibiotics.
  • Research Tool: It serves as a model compound for studying quinoline derivatives' properties and activities.
  • Chemical Synthesis: Its unique structure makes it useful in synthetic organic chemistry for creating more complex molecules.

Studies on ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate have focused on its interactions with various biological targets:

  • Antimicrobial Activity: Tests have shown that this compound exhibits significant antibacterial properties against several strains of bacteria.
  • Mechanism of Action: Research indicates that it may inhibit bacterial DNA gyrase, similar to other quinolone antibiotics .

These studies are essential for understanding how this compound can be effectively utilized in clinical settings.

Several compounds share structural similarities with ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate77156-75-30.94
Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate863785-96-00.87
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate71083-06-20.85
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline -3-carboxylateNot availableNot available

Uniqueness

Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo -1,4-dihydroquinoline -3-carboxylate is unique due to its specific combination of substituents (bromo and isopropyl) and its role as an intermediate in synthesizing ozenoxacin. This distinct structure may confer different biological activities compared to its analogs, emphasizing its potential as a valuable therapeutic agent.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

351.04701 g/mol

Monoisotopic Mass

351.04701 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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